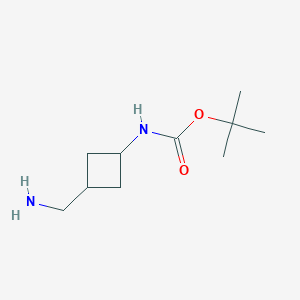

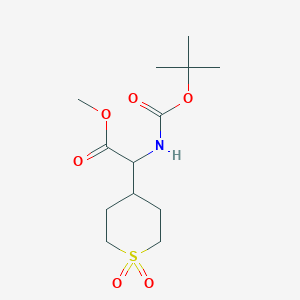

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate" is a chemical compound of significant interest in organic chemistry and pharmaceutical research due to its role as an intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl carbamates involves chemoselective transformations of amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) (Sakaitani & Ohfune, 1990). Additionally, a rapid synthetic method for a related tert-butyl carbamate was established with a total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized by various techniques. For instance, X-ray diffraction studies revealed non-planar conformations in some tert-butyl carbamate compounds, with dihedral angles indicating significant structural features (Kant et al., 2015). High-resolution mass spectrometry and NMR spectroscopy are also used for characterization (Moriguchi et al., 2014).

Chemical Reactions and Properties

Tert-butyl carbamates undergo various chemical reactions, demonstrating their versatility in organic synthesis. For example, tert-butyl carbamates are involved in Diels-Alder reactions (Padwa et al., 2003) and can be used in the synthesis of amines through asymmetric catalysis (Ellman et al., 2002).

Physical Properties Analysis

The physical properties of tert-butyl carbamates can be investigated through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into the thermal stability and melting points of these compounds (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamates, such as reactivity and stability, are influenced by their molecular structure. Their ability to participate in various organic reactions, including cycloadditions and kinetic resolutions, highlights their chemical versatility (Davies et al., 2004).

科学的研究の応用

Enantioselective Synthesis

- Carbocyclic Analogs of Nucleotides : The compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, highlighting its importance in the synthesis of nucleotide analogs with potential therapeutic applications (Ober et al., 2004).

Stereochemistry and Synthesis

- Stereoselective Synthesis of Stereoisomers : It has been utilized in the efficient stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating its versatility in creating complex molecular structures with specific stereochemical configurations (Wang et al., 2017).

Chemical Reactions and Methodologies

- Metalation and Alkylation Studies : Research has shown its efficacy in undergoing metalation between nitrogen and silicon, followed by reaction with various electrophiles, showcasing its utility in the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).

- CO2 Fixation : The compound has been used in cyclizative atmospheric CO2 fixation, efficiently leading to cyclic carbamates, which signifies its role in carbon capture and utilization strategies (Takeda et al., 2012).

Applications in Drug Development

- Anti-Cancer Drug Intermediates : Its derivatives have been synthesized as key intermediates for anti-cancer drugs, underlining its critical role in the development of new therapeutic agents (Hao, 2011).

特性

IUPAC Name |

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLXPYQWYTZLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599998 |

Source

|

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate | |

CAS RN |

130369-10-7 |

Source

|

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)

![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)

![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)